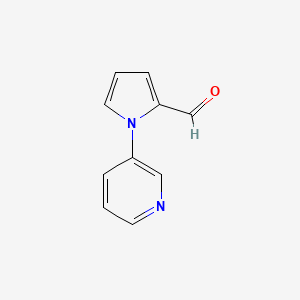

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-4-2-6-12(10)9-3-1-5-11-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJLQAHCCSBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390032 | |

| Record name | 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-42-3 | |

| Record name | 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Formula

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a pyrrole ring, which is further substituted with a carbaldehyde group.

Molecular Formula: C₁₀H₈N₂O[1]

IUPAC Name: 1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde[1]

CAS Number: 383136-42-3[1][]

Canonical SMILES: O=Cc1ccccn1c2cc[nH]c12

InChI Key: LNJLQAHCCSBMCK-UHFFFAOYSA-N[1]

The molecule consists of a planar pyrrole ring N-substituted with a pyridine ring at the 3-position. The presence of the aldehyde group at the 2-position of the pyrrole ring offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While specific experimental data for the target molecule is limited in the public domain, data for a closely related analog, 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde, provides valuable insights into its expected spectral characteristics.[3]

| Property | Value | Reference |

| Molecular Weight | 172.18 g/mol | [1] |

| Purity | 95% | [] |

| Appearance | Solid |

Spectroscopic Data of a Related Analog (1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde): [3]

| Spectrum | Key Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.72 (s, 1H, CHO), 8.58 (d, J = 4.7 Hz, 1H), 8.5 (bs, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.28 (t, J = 3.7 Hz, 1H), 7.04 (d, J = 8.9 Hz, 2H), 6.96 (d, J = 2.9 Hz, 1H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J = 8.9 Hz, 2H), 3.81 (s, 3H, OCH₃). |

| ¹³C NMR (75 MHz, CDCl₃) | δ 186.0 (CHO), 159.2, 151.0, 149.4, 137.9, 137.8, 131.0, 127.3 (2C), 125.7, 125.1, 122.9, 114.5 (2C), 108.4, 55.4 (OCH₃). |

| IR (KBr, cm⁻¹) | 2954, 1666 (C=O), 1512, 1242, 1033. |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₇H₁₄N₂O₂: 279.1133, found 279.1140. |

Synthesis

A plausible synthetic pathway is illustrated below:

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of both a pyridine ring and a reactive carbaldehyde group in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

Derivatives of pyrrole-carbaldehydes have been investigated for various pharmacological activities, including:

-

Anticancer Activity: The pyrrole core is present in several anticancer agents. The carbaldehyde group can be readily converted into various functional groups to generate libraries of compounds for screening against different cancer cell lines.

-

Antimicrobial Activity: Pyrrole derivatives have shown promising antibacterial and antifungal properties. The unique electronic properties of the pyridinyl-pyrrole system may contribute to enhanced antimicrobial efficacy.

-

Enzyme Inhibition: The structural features of this molecule make it a potential candidate for designing inhibitors of various enzymes implicated in disease pathogenesis.

The logical workflow for exploring the potential of this compound in a drug discovery program is outlined below:

Caption: Drug discovery workflow starting from the title compound.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. Its straightforward, albeit not explicitly detailed, synthesis and the reactivity of its functional groups make it an attractive starting point for medicinal chemistry campaigns. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C10H8N2O | CID 3153995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

Technical Guide: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Disclaimer: The chemical compound associated with CAS number 383136-42-3, "1-(5-tert-butyl-1,3-thiazol-2-yl)-N-[[4-(4-phenylpiperazin-1-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine," as specified in the topic, is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of a closely related and well-studied compound from the same chemical class: CHMFL-FLT3-213 , a potent Type II FLT3 kinase inhibitor. This guide is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the pyrazolo[3,4-d]pyrimidine scaffold.

The pyrazolo[3,4-d]pyrimidine nucleus is a significant scaffold in medicinal chemistry, acting as an isostere of adenine and thus a privileged structure for developing kinase inhibitors.[1][2] These compounds are frequently investigated for their potential in cancer therapy.[2][3]

Chemical Information: CHMFL-FLT3-213

CHMFL-FLT3-213 is a potent and selective Type II inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly effective against mutations that confer resistance to other inhibitors.

| Property | Value |

| IUPAC Name | 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea |

| Molecular Formula | C37H40N10O4 |

| Molecular Weight | 700.78 g/mol |

| CAS Number | 2054612-32-7 |

| Core Scaffold | Pyrazolo[3,4-d]pyrimidine |

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing these scaffolds in high yields and with reduced reaction times.[1] A general synthetic approach starts from 5-amino-4-cyanopyrazoles, which are then cyclized with reagents like formamide to yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.[1] Further functionalization at various positions allows for the synthesis of a diverse library of inhibitors.[4][5]

Mechanism of Action

CHMFL-FLT3-213 functions as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This often leads to higher selectivity. The compound targets the ATP-binding pocket of the FLT3 kinase, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival in certain types of acute myeloid leukemia (AML).[6]

Signaling Pathways

Mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation, which promotes cancer cell survival and proliferation through several key signaling pathways.[7][8] These include the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[7] FLT3 inhibitors like CHMFL-FLT3-213 block the initial autophosphorylation of the receptor, thereby inhibiting these downstream cascades and inducing apoptosis in cancer cells.[6]

Quantitative Data

The inhibitory activity of CHMFL-FLT3-213 has been quantified against various FLT3 mutants and in cell-based assays.

| Target | Assay Type | IC50 (nM) | Reference |

| FLT3-ITD | Biochemical | 1 | [6] |

| FLT3-D835Y | Biochemical | 1 | [6] |

| FLT3-ITD-D835Y | Biochemical | 1 | [6] |

| FLT3-ITD-F691L | Biochemical | 3 | [6] |

| MV4-11 cells (FLT3-ITD) | Cell Proliferation | 1.8 | [6] |

| Molm13 cells (FLT3-ITD) | Cell Proliferation | 3.2 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for biochemical and cell-based assays.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which correlates with kinase activity.[9][10]

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]

-

ATP

-

Tyrosine kinase substrate peptide

-

Test compound (e.g., CHMFL-FLT3-213) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit

-

384-well white opaque plates

Procedure:

-

Compound Plating: Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant FLT3 enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on FLT3 signaling.

Materials:

-

AML cell line (e.g., MV4-11, which harbors the FLT3-ITD mutation)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed the AML cells at a low density into the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Signal Reading: Measure the luminescence or fluorescence using an appropriate plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

The development of pyrazolo[3,4-d]pyrimidines for clinical use requires favorable pharmacokinetic properties.[11] Poor aqueous solubility is a common challenge with this class of compounds, often necessitating the development of prodrugs or specialized formulations like nanoparticles or liposomes to improve bioavailability.[5][12][13]

For CHMFL-FLT3-213, in vivo studies have demonstrated an acceptable oral bioavailability (F = 19%).[6] In a xenograft model using MV4-11 cells, oral administration of the compound at 15 mg/kg once daily resulted in significant tumor growth inhibition (TGI = 97%) without obvious toxicity, highlighting its potential as a therapeutic candidate for FLT3-ITD positive AML.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. usiena-air.unisi.it [usiena-air.unisi.it]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde scaffold represents a promising starting point for the development of novel bioactive small molecules. The inherent properties of the pyrrole and pyridine rings, both prevalent in numerous biologically active compounds, offer a rich chemical space for derivatization and optimization. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to derivatives of this core structure and its close analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the design and synthesis of new therapeutic agents.

Core Scaffold and Bioisosteric Analogs

The central theme of this guide revolves around the this compound core. While direct biological data on this specific molecule is limited in the public domain, extensive research has been conducted on structurally related compounds, providing valuable insights into potential therapeutic applications. This guide will focus on key bioisosteric analogs and derivatives where the core scaffold is largely maintained, and modifications are introduced at the carbaldehyde functional group or on the pyrrole and pyridine rings.

Bioactive Derivatives and Quantitative Data

The following tables summarize the quantitative biological data for small molecules structurally related to the this compound core. These derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects.

Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

A series of 1H-pyrrolo[3,2-c]pyridine derivatives, which are structural isomers of the core scaffold, have been synthesized and evaluated as colchicine-binding site inhibitors. These compounds displayed potent antiproliferative activities against various cancer cell lines.[1]

| Compound ID | R-group | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 10a | Phenyl | 0.53 | 0.61 | 0.48 |

| 10b | 4-Fluorophenyl | 0.25 | 0.33 | 0.21 |

| 10c | 3-Methylphenyl | 0.41 | 0.52 | 0.37 |

| 10d | 4-Methylphenyl | 0.38 | 0.45 | 0.31 |

| 10e | 4-Methoxyphenyl | 0.29 | 0.36 | 0.25 |

| 10t | 1H-Indol-5-yl | 0.15 | 0.21 | 0.12 |

| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |

Table 2: Anticancer Activity of Hydrazone Derivatives

Hydrazone derivatives synthesized from 1-(pyridin-3-yl)ethan-1-one, a close analog of the core molecule, have shown cytotoxic effects against the HCT-116 human colon cancer cell line.[2]

| Compound ID | Structure | HCT-116 IC₅₀ (µM) |

| 11 | 2-Cyano-N'-(2-cyano-3-(1H-indol-3-yl)but-2-enoyl)-3-(1H-indol-3-yl)but-2-enehydrazide | 2.5 ± 0.81 |

| 13 | 2-Cyano-N'-(2-cyano-3-(pyridin-3-yl)but-2-enoyl)-3-(pyridin-3-yl)but-2-enehydrazide | 3.7 ± 1.0 |

| Cisplatin | (Positive Control) | 2.43 ± 1.1 |

Table 3: Antimicrobial Activity of Pyrrole Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized from carbaldehydes. While the specific N-substituent of the pyrrole-2-carboxaldehyde was not defined, this study provides evidence for the potential antimicrobial activity of chalcones derived from this class of compounds. The data is presented as the zone of inhibition.

| Compound ID | Test Organism | Zone of Inhibition (mm) at 100 µg/mL |

| IIa | S. aureus | 14 |

| IIa | S. typhi | 12 |

| IIb | S. aureus | 13 |

| IIb | S. typhi | 11 |

Experimental Protocols

Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives (General Procedure)[1]

A mixture of the appropriate arylboronic acid (1.2 mmol), 6-chloro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), Pd(dppf)Cl₂ (0.1 mmol), and K₂CO₃ (2.0 mmol) in a mixed solvent of dioxane (15 mL) and H₂O (3 mL) was stirred at 90 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

In Vitro Antiproliferative MTT Assay[1]

Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% inhibition of cell growth.

Synthesis of Hydrazone Derivatives (General Procedure)[2]

A mixture of the appropriate carbonyl compound (e.g., 1-(pyridin-3-yl)ethan-1-one) (2 mmol) and 2-cyano-N'-(2-cyanoacetyl)acetohydrazide (1 mmol) was dissolved in 20 mL of aqueous ethanol (1:1) containing L-proline (5 mol%). The mixture was refluxed for 3–5 hours. The completion of the reaction was monitored by TLC. After cooling, the precipitate was filtered, washed with ethanol, and recrystallized from a suitable solvent to give the pure hydrazone product.

Antimicrobial Screening by Agar Diffusion Method[3]

The antibacterial activity was determined by the agar diffusion method. Sterile nutrient agar was seeded with the test organism and layered in a sterile petri plate. Wells of 6 mm diameter were made in the agar, and 100 µL of the test compound solution (at a concentration of 100 µg/mL in DMSO) was added to each well. The plates were incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizations

Synthetic Pathway for 1H-pyrrolo[3,2-c]pyridine Derivatives

Caption: Suzuki coupling reaction for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

General Workflow for Bioactivity Screening

Caption: A logical workflow for the synthesis and biological evaluation of derivatives.

Structure-Activity Relationship (SAR) Insights

Caption: Key structural modifications and their potential impact on biological activity.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of new therapeutic agents. The data from structurally related compounds strongly suggest that derivatives of this core are likely to exhibit significant biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of the carbaldehyde group allows for the creation of diverse chemical libraries, such as chalcones, hydrazones, and thiosemicarbazones, which have a proven track record as pharmacophores.

Future research should focus on the systematic derivatization of the this compound core and the comprehensive biological evaluation of the resulting compounds. High-throughput screening against a panel of cancer cell lines and microbial strains would be a valuable next step. Furthermore, exploration of their potential as kinase inhibitors or modulators of other relevant biological targets is warranted. The detailed experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for these future drug discovery efforts.

References

A Technical Review of 1-Pyridin-3-yl Substituted Pyrroles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-pyridin-3-yl substituted pyrroles, a class of heterocyclic compounds with significant interest in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and therapeutic potential.

Introduction

The pyrrole ring is a fundamental scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Substitution at the 1-position of the pyrrole nucleus with a pyridin-3-yl moiety introduces a key pharmacophore that has been explored for a range of therapeutic applications. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can significantly influence the compound's binding affinity and selectivity for biological targets. This review focuses specifically on compounds where the pyridin-3-yl group is directly or indirectly attached to the pyrrole nitrogen, as well as closely related fused systems, to provide a thorough understanding of this chemical space.

Synthesis of 1-Pyridin-3-yl Substituted Pyrroles

The synthesis of 1-pyridin-3-yl substituted pyrroles can be achieved through several established synthetic methodologies. The Paal-Knorr synthesis is a widely employed and classical method for the formation of the pyrrole ring.[3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminopyridine, typically under acidic conditions.

General Experimental Protocol: Paal-Knorr Synthesis of 1-(Pyridin-3-yl)pyrroles

A representative procedure for the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with 3-aminopyridine. The reactants are typically refluxed in a suitable solvent, such as methanol or ethanol, often with the addition of a catalytic amount of acid, like hydrochloric acid or acetic acid, to facilitate the reaction.[7] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, collected by filtration, and purified by recrystallization or column chromatography.[7]

A generalized workflow for this synthetic approach is illustrated below:

Paal-Knorr Synthesis Workflow

Biological Activity and Therapeutic Targets

1-Pyridin-3-yl substituted pyrroles have been investigated for a variety of biological activities, demonstrating their potential as therapeutic agents for a range of diseases. The nature and position of substituents on both the pyrrole and pyridine rings play a crucial role in determining the biological activity and target selectivity.

Potassium-Competitive Acid Blockers (P-CABs)

A notable example of a medicinally important 1-pyridin-3-yl substituted pyrrole is Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[3][8][9][10]

Mechanism of Action: Vonoprazan inhibits the gastric H+, K+-ATPase (proton pump) in a K+-competitive and reversible manner.[1][10] This inhibition suppresses the final step of gastric acid secretion in parietal cells. The high accumulation and slow clearance of Vonoprazan from the gastric tissue contribute to its potent and long-lasting antisecretory effect.[10]

The mechanism of action of Vonoprazan is depicted in the following diagram:

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TAK-438 | CAS:1260141-27-2 | Blocker of potassium-competitive acid | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. selleckchem.com [selleckchem.com]

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde IUPAC nomenclature and synonyms

This technical guide provides a comprehensive overview of the chemical compound 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. The guide covers its nomenclature, physicochemical properties, a generalized synthesis protocol, and its potential significance in medicinal chemistry.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a pyridine ring attached to the nitrogen of a pyrrole ring, which in turn has a carbaldehyde group at the second position, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(pyridin-3-yl)pyrrole-2-carbaldehyde[1][]

The compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

-

This compound[1]

-

1-(3-Pyridinyl)-1H-pyrrole-2-carbaldehyde[]

-

1-(3-Pyridyl)pyrrole-2-carboxaldehyde

-

CAS Number: 383136-42-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in common organic solvents | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported |

Synthesis Protocol

Step 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrrole

This step involves the reaction of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran under acidic conditions.

-

Reactants:

-

3-Aminopyridine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid (as solvent and catalyst)

-

-

Procedure:

-

Dissolve 3-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Formylation of 1-(Pyridin-3-yl)-1H-pyrrole

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole ring.

-

Reactants:

-

1-(Pyridin-3-yl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled DMF with constant stirring.

-

After the addition is complete, add a solution of 1-(Pyridin-3-yl)-1H-pyrrole in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography.

-

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry. The pyrrole ring is a common motif in many biologically active compounds, and the pyridine moiety can enhance solubility and provide a key interaction point with biological targets. The carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Derivatives of pyrrole-2-carbaldehyde have been explored for a range of biological activities, although specific data for the title compound is limited. The general class of N-arylpyrroles has shown promise in the development of agents with various pharmacological effects.

Synthetic Pathway Overview

The following diagram illustrates the generalized synthetic pathway for this compound as described in the experimental protocol section.

Caption: Generalized two-step synthesis of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring N-substituted with a pyridine-3-yl group and a carbaldehyde substituent at the 2-position of the pyrrole ring. The presence of both electron-rich pyrrole and electron-deficient pyridine rings, along with a reactive aldehyde group, suggests its potential as a versatile building block in medicinal chemistry and materials science. Pyrrole and pyridine moieties are common scaffolds in numerous biologically active compounds, indicating that this molecule could be of interest for drug discovery and development programs. This guide aims to provide a detailed summary of its fundamental chemical and physical properties.

Physicochemical Properties

The majority of the available quantitative data on this compound is derived from computational models. These calculated values provide estimations of the compound's properties and are summarized in the table below. It is crucial to note the absence of experimentally verified data for properties such as melting point, boiling point, and solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | PubChem[1] |

| Molecular Weight | 172.18 g/mol | PubChem[1] |

| IUPAC Name | 1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | PubChem[1] |

| CAS Number | 383136-42-3 | PubChem[1] |

| XLogP3 | 1.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Exact Mass | 172.063663 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 42.9 Ų | PubChem (Computed) |

| Heavy Atom Count | 13 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 229 | PubChem (Computed) |

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed scientific literature. However, a general and widely used method for the synthesis of N-aryl-pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction on an N-arylpyrrole. The following represents a generalized protocol.

General Synthesis of N-Aryl-Pyrrole-2-Carbaldehydes via Vilsmeier-Haack Reaction

This procedure outlines the formylation of an N-arylpyrrole.

Materials:

-

N-Arylpyrrole (e.g., 1-(pyridin-3-yl)-1H-pyrrole)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium acetate or sodium hydroxide solution

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-Dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature is maintained below 5 °C.

-

After the formation of the Vilsmeier reagent, the N-arylpyrrole, dissolved in an anhydrous solvent like dichloromethane, is added dropwise to the reaction mixture at low temperature.

-

The reaction mixture is then allowed to warm to room temperature and may be heated to ensure the completion of the reaction. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base solution such as sodium acetate or sodium hydroxide.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure N-aryl-pyrrole-2-carbaldehyde.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of the aldehyde proton.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic carbonyl (C=O) stretching frequency for the aldehyde group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Caption: General workflow for the synthesis of N-Aryl-Pyrrole-2-Carbaldehydes.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The broader class of pyrrole-containing compounds has been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. However, without specific studies on this particular molecule, any potential biological effects remain speculative.

Conclusion

This compound is a compound for which there is a notable lack of experimentally determined physicochemical data in the public domain. The available information, primarily computational, suggests a molecule with potential for further investigation in medicinal chemistry and materials science due to its constituent heterocyclic moieties. The synthesis of this compound is expected to follow established methods for N-aryl-pyrrole-2-carbaldehydes, such as the Vilsmeier-Haack reaction. Future experimental studies are necessary to fully characterize its physical and chemical properties, as well as to explore any potential biological activities. Researchers interested in this compound should consider de novo synthesis and characterization to establish a reliable data profile.

References

An In-Depth Technical Guide to Pyrrole Alkaloids: From Natural Sources to Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds that have attracted considerable scientific attention.[1] Found in a wide variety of terrestrial and marine organisms, these natural products exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Their unique chemical scaffolds make them promising lead structures in the ongoing search for novel therapeutics. This technical guide provides a comprehensive overview of pyrrole alkaloids, covering their classification, biosynthesis, and biological significance, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways they influence.

Introduction to Pyrrole Alkaloids

Pyrrole alkaloids are naturally occurring secondary metabolites characterized by the presence of one or more pyrrole rings, a five-membered aromatic heterocycle with the formula C₄H₄NH.[3] These compounds are biosynthesized by a wide array of organisms, ranging from bacteria and fungi to marine sponges and terrestrial plants.[2][4] Marine organisms, in particular, are a prolific source of structurally novel and biologically active pyrrole alkaloids.[2][4][5] The diverse pharmacological effects of these compounds have established them as a focal point for natural product research and drug discovery.[1] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, exemplified by the blockbuster drug atorvastatin (Lipitor®), a synthetic pyrrole derivative used to lower blood cholesterol.[4]

Classification and Biosynthesis

Pyrrole alkaloids can be broadly classified based on their structural complexity and biosynthetic origins.

Classification:

-

Simple Pyrroles: These compounds feature a basic pyrrole core with various substitutions. An example is 1-(4-benzyl-1H-pyrrol-3-yl)ethanone, isolated from a co-culture of marine-derived fungi.[4]

-

Bromopyrroles: A significant number of marine-derived pyrrole alkaloids are halogenated, typically with bromine. These are commonly found in marine sponges of the genus Agelas.[4][6]

-

Pyrrole-Imidazole Alkaloids (PIAs): This major subclass, often isolated from marine sponges, consists of a pyrrole ring linked to an imidazole group.[2][4] They are known for a wide range of bioactivities, including antimicrobial and anticancer effects.[1][2]

-

Pyrrolizidine Alkaloids (PAs): This group is characterized by a necine base, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead.[7][8] They are primarily produced by plants as a defense mechanism against herbivores.[7][9] While many PAs are known for their hepatotoxicity, some have shown therapeutic potential.[7][10][11]

Biosynthesis: The biosynthesis of the pyrrole ring primarily follows two major pathways:

-

From δ-aminolevulinic acid (ALA): This is a well-known pathway where two molecules of ALA (synthesized from glycine and succinyl-CoA) undergo an enzyme-catalyzed Knorr-type condensation to form the pyrrole precursor, porphobilinogen (PBG).[5][12] PBG is a crucial intermediate for tetrapyrroles like heme and chlorophyll.[12]

-

From Proline: Another significant pathway involves the dehydrogenation of the amino acid proline to yield a pyrrole-2-carboxylate unit, which is a common building block for many pyrrole alkaloids.[5]

Caption: Simplified biosynthesis of the pyrrole precursor Porphobilinogen (PBG).

Biological Activities and Therapeutic Significance

Pyrrole alkaloids are renowned for their potent and diverse biological activities, making them a subject of intense research in pharmacology and drug development.

Antimicrobial Activity

In an era of rising antibiotic resistance, pyrrole alkaloids have emerged as promising leads for novel antimicrobial agents.[1][13] They exhibit activity against a broad spectrum of bacteria and fungi.[14]

Many marine-derived alkaloids, particularly from the genus Agelas, show potent antimicrobial effects.[1] For instance, streptopyrroles isolated from marine actinomycetes have demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.7 µM.[13]

Table 1: Antimicrobial Activity of Selected Pyrrole Alkaloids

| Compound | Source Organism | Target Microbe | Activity (MIC) | Reference |

|---|---|---|---|---|

| Streptopyrrole B | Streptomyces zhaozhouensis | Bacillus subtilis | 0.7 µM | [13] |

| Streptopyrrole C | Streptomyces zhaozhouensis | Micrococcus luteus | 2.9 µM | [13] |

| Nakamurine B | Agelas nakamurai (sponge) | Candida albicans | 60 µg/mL | [1][4] |

| Phallusialide A | Micromonospora sp. | MRSA | 32 µg/mL | [14] |

| Phallusialide B | Micromonospora sp. | Escherichia coli | 64 µg/mL |[14] |

This assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13]

-

Preparation: A two-fold serial dilution of the test compound (e.g., pyrrole alkaloid) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Controls: Positive controls (microorganism in broth without the test compound) and negative controls (broth only) are included. A known antibiotic (e.g., kanamycin) can be used as a reference control.[13]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring optical density (OD) with a plate reader.

References

- 1. benchchem.com [benchchem.com]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]

- 4. mdpi.com [mdpi.com]

- 5. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Pyrrole - Wikipedia [en.wikipedia.org]

- 13. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities [mdpi.com]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrole-2-Carbaldehyde Core: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Privileged Scaffold in Natural Products

The pyrrole-2-carbaldehyde moiety is a recurring structural motif in a diverse array of natural products, imbuing them with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the origin, biological significance, and chemical aspects of this important pharmacophore. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating key information on bioactive natural products containing this core, their mechanisms of action, and relevant experimental protocols.

Introduction: The Significance of the Pyrrole-2-Carbaldehyde Core

The pyrrole-2-carbaldehyde core is a five-membered aromatic heterocycle bearing a formyl group at the C-2 position. This seemingly simple scaffold is a key component in numerous natural products isolated from a wide range of sources, including fungi, plants, and marine organisms.[1][2] The presence of the reactive aldehyde group, coupled with the inherent electronic properties of the pyrrole ring, makes these compounds versatile intermediates in both biosynthesis and chemical synthesis, and contributes to their diverse pharmacological profiles.[3][4] These natural products exhibit a variety of interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, antioxidant, and acetylcholinesterase inhibitory effects.[5]

Origin and Biosynthesis

Interestingly, many natural products featuring the 5-hydroxymethyl-pyrrole-2-carbaldehyde system are not products of enzymatic biosynthesis. Instead, they are often formed through non-enzymatic Maillard reactions between amines and sugars.[5] This common reaction in biological systems and food chemistry involves the condensation of an amino group with a reducing sugar to form a Schiff base, which then undergoes a series of rearrangements and reactions to produce a variety of compounds, including pyrroles.[6]

However, enzymatic pathways for the formation of the pyrrole ring in other natural products are also known, typically involving amino acid and dicarboxylic acid precursors.[6] A notable example of an enzymatic route to a pyrrole-2-carbaldehyde derivative involves the fixation of CO2, highlighting the diverse origins of this scaffold in nature.[7]

Biological Activities and Therapeutic Potential

Natural products containing the pyrrole-2-carbaldehyde core have been shown to possess a range of significant biological activities, making them attractive starting points for drug discovery programs. The following sections summarize some of the key activities, with quantitative data presented in the tables below.

Acetylcholinesterase Inhibition

Several pyrrole-2-carbaldehyde derived alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. Dahurines, isolated from the roots of Angelica dahurica, are a notable example of this class of compounds.[8]

Anticancer and Antiproliferative Activity

Antiproliferative effects against various cancer cell lines have been reported for several natural products containing the pyrrole-2-carbaldehyde moiety.[5] For instance, tyramine derivative pyrrolezanthine has shown moderate cytotoxicity against lung and colon cancer cell lines.[9]

Antimicrobial Activity

The pyrrole-2-carbaldehyde scaffold is also found in compounds with antimicrobial properties. Certain derivatives have shown weak to moderate activity against a range of bacteria and fungi.[1]

Hepatoprotective and Antioxidant Activity

Some pyrrole-2-carbaldehyde derivatives have demonstrated protective effects on liver cells, and this is often linked to their antioxidant properties.[5] They can modulate the production of reactive oxygen species (ROS), which are implicated in cellular damage.[10]

NQO1 Induction

Certain pyrrole-2-carbaldehyde compounds have been shown to induce the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and electrophilic carcinogens.[11]

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for representative natural products containing the pyrrole-2-carbaldehyde core.

Table 1: Acetylcholinesterase Inhibitory Activity

| Compound | Source | IC50 (µM) | Reference |

| Dahurine B | Angelica dahurica | 52.0 ± 0.5 | [12] |

| Dahurine C | Angelica dahurica | 48.2 ± 0.1 | [12] |

| Dahurine D | Angelica dahurica | 47.5 ± 0.2 | [12] |

| Compound 10 | Angelica dahurica | 50.4 ± 0.6 | [12] |

| Compound 11 | Angelica dahurica | 52.5 ± 3.4 | [12] |

Table 2: Antiproliferative and Anti-inflammatory Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Pyrrolezanthine | A-549 (Lung Cancer) | Cytotoxicity | 38.3 | [9] |

| SW480 (Colon Cancer) | Cytotoxicity | 33.7 | [9] | |

| RAW 264.7 (Macrophage) | NO Production Inhibition | 58.8 | [9] | |

| Putrescine-derived pyrrole | HeLa, K-562, L-929 | Cytotoxicity | 8.9–20.2 µg/mL | [5] |

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole derivative 86 | Sclerotinia sclerotiorum | 31.2 | [1] |

| Putrescine-derived pyrrole | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans | > 10 | [5] |

Signaling Pathways

The biological activities of pyrrole-2-carbaldehyde natural products are mediated through their interaction with various cellular signaling pathways.

Keap1/Nrf2/ARE Pathway and NQO1 Induction

The induction of NQO1 by some pyrrole-2-carbaldehyde compounds is linked to the Keap1/Nrf2/ARE signaling pathway.[13] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Upon exposure to inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, including NQO1, leading to their increased expression.[2][6][10][13][14]

Sphingosine-1-Phosphate (S1P) Signaling Pathway

While direct evidence linking pyrrole-2-carbaldehyde natural products to the Sphingosine-1-Phosphate (S1P) signaling pathway is still emerging, the known renal protective effects of some of these compounds, such as shensongine, suggest a potential interaction. The S1P pathway is crucial in regulating various cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation is implicated in kidney diseases.[3][15] S1P, produced by sphingosine kinases (SphK), can act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades.[1][3][5][11][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation, synthesis, and biological evaluation of pyrrole-2-carbaldehyde-containing natural products.

Isolation of Dahurines from Angelica dahurica

The following protocol is a representative method for the isolation of pyrrole-2-carbaldehyde derived alkaloids, such as dahurines, from the roots of Angelica dahurica.[7][17][18][19][20]

Protocol:

-

Extraction:

-

Air-dried and powdered roots of Angelica dahurica are extracted exhaustively with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which typically contains the pyrrole alkaloids, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure dahurines.

-

-

Structure Elucidation:

-

The structures of the isolated compounds are determined by spectroscopic methods including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

-

Paal-Knorr Synthesis of a Pyrrole-2-Carbaldehyde Derivative

The Paal-Knorr synthesis is a classical and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[4][7][11][12][15][21][22]

Protocol for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and a primary amine (e.g., aniline, 1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of a weak acid, like acetic acid, if not used as the solvent.

-

-

Reaction:

-

Heat the reaction mixture to reflux for a specified time (e.g., 1-4 hours), monitoring the progress by TLC.

-

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrrole derivative.

-

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is widely used for screening AChE inhibitors.[2][6][16][22]

Protocol:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 50 mM, pH 8.0).

-

Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

-

Prepare a solution of acetylcholinesterase enzyme in the buffer.

-

Prepare solutions of the test compounds at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

-

Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

NQO1 Induction Assay

This assay measures the ability of a compound to induce the enzymatic activity of NQO1 in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., Hepa 1c1c7 murine hepatoma cells) in appropriate media.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours) to allow for enzyme induction.

-

-

Cell Lysis:

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins.

-

-

NQO1 Activity Measurement:

-

The NQO1 activity in the cell lysate is determined spectrophotometrically. The assay mixture typically contains the cell lysate, a buffer, NADH or NADPH as a cofactor, and a suitable substrate such as menadione.

-

The reduction of a tetrazolium dye (e.g., WST-1) coupled to the oxidation of the cofactor is measured as an increase in absorbance at a specific wavelength (e.g., 440 nm).

-

The activity is often measured in the presence and absence of dicoumarol, a specific inhibitor of NQO1, to confirm that the measured activity is specific to NQO1.

-

-

Data Analysis:

-

Calculate the NQO1 specific activity (e.g., nmol/min/mg protein).

-

Determine the fold induction of NQO1 activity by the test compound compared to the vehicle-treated control cells.

-

Spectroscopic Data of a Representative Pyrrole-2-Carbaldehyde

Pyrrole-2-carbaldehyde (2-Formylpyrrole) [8][21]

-

Molecular Formula: C₅H₅NO

-

Molecular Weight: 95.10 g/mol

-

Appearance: Light yellow crystalline solid

-

¹H NMR (CDCl₃, ppm): δ 9.50 (s, 1H, CHO), 7.19 (m, 1H, H-5), 7.01 (m, 1H, H-3), 6.34 (m, 1H, H-4), ~10.8 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, ppm): δ 178.5 (CHO), 132.5 (C-2), 125.0 (C-5), 122.1 (C-3), 110.7 (C-4).

-

IR (KBr, cm⁻¹): 3250 (N-H), 1660 (C=O), 1540, 1420, 1330, 1140, 750.

-

MS (EI, m/z): 95 (M⁺), 94, 67, 39.

Conclusion

The pyrrole-2-carbaldehyde core represents a privileged scaffold in natural product chemistry, offering a rich source of inspiration for the development of new therapeutic agents. The diverse biological activities exhibited by natural products containing this moiety, coupled with their often straightforward chemical synthesis, make them highly attractive targets for further investigation. This technical guide has provided a comprehensive overview of the key aspects of these compounds, from their origins and biological activities to detailed experimental protocols. It is hoped that this resource will facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Action of Nrf2 and Keap1 in ARE-mediated NQO1 expression by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling and biological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. rgmcet.edu.in [rgmcet.edu.in]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

In-Depth Technical Guide: Health and Safety Data for 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the chemical compound 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde (CAS No: 383136-42-3). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on safe handling, hazard identification, and emergency preparedness.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 1-(pyridin-3-yl)pyrrole-2-carbaldehyde |

| Synonyms | 3-(2-Formyl-1H-pyrrol-1-yl)pyridine |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Toxicological Summary

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound have not been identified in publicly available literature. However, a general workflow for assessing the acute toxicity and irritation potential of a novel chemical entity is presented below. This workflow represents a standard approach in preclinical safety evaluation.

General experimental workflow for chemical safety assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

| Precaution | Details |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn. |

| Respiratory Protection | If working outside of a fume hood or with fine powders, a NIOSH-approved respirator may be necessary. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. |

| Specific Hazards | Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Storage and Disposal

| Aspect | Recommendation |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

Logical Relationships of Hazards

The following diagram illustrates the logical relationship between the identified hazards for this compound.

Logical relationship of GHS hazards for the compound.

References

Methodological & Application

Synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde from Pyrrole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from pyrrole. The first step involves the N-arylation of pyrrole with a 3-halopyridine to form the intermediate 1-(pyridin-3-yl)-1H-pyrrole. The second step is the regioselective formylation of this intermediate at the C2-position of the pyrrole ring via the Vilsmeier-Haack reaction.

Synthetic Strategy Overview

The overall synthetic pathway involves two key transformations:

-

Step 1: N-Arylation of Pyrrole. This crucial carbon-nitrogen (C-N) bond formation can be achieved using modern cross-coupling methodologies. Two of the most effective methods, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), are presented.

-

Step 2: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group onto the electron-rich 1-(pyridin-3-yl)-1H-pyrrole intermediate. For N-substituted pyrroles, the formylation reaction generally exhibits high regioselectivity for the C2-position, driven by electronic effects, provided the N-substituent is not excessively bulky.[1][2]

Step 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrrole (Intermediate)

The synthesis of the N-arylated pyrrole intermediate can be approached by two primary, well-established catalytic methods. The choice of method may depend on the availability of catalysts, ligands, and sensitivity of substrates to reaction conditions.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] It generally offers high yields and functional group tolerance under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or Xantphos), and the base (e.g., NaOtBu or Cs₂CO₃) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: Add 3-bromopyridine and pyrrole to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (or another suitable solvent like dioxane) via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C.[4][5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(pyridin-3-yl)-1H-pyrrole.

Method B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[6] Modern protocols often employ ligands to facilitate the reaction at lower temperatures than traditionally required.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: In a reaction vessel, combine copper(I) iodide (CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).[7]

-

Addition of Reactants: Add 3-bromopyridine and pyrrole to the vessel.

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture with stirring at a temperature typically between 100-150 °C.

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired product.

Data Presentation: Comparison of N-Arylation Methods

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, CuCl)[8] |

| Ligand | Phosphine-based (e.g., BINAP, Xantphos) | e.g., L-proline, 1,10-phenanthroline |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | 80 - 110 °C | 100 - 150 °C |

| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (60-85%) |

Step 2: Vilsmeier-Haack Formylation of 1-(Pyridin-3-yl)-1H-pyrrole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The electrophilic Vilsmeier reagent, prepared in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), attacks the C2-position of the N-substituted pyrrole ring.[11]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0 °C), add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for a short period to form the Vilsmeier reagent, a chloroiminium salt.

-

Addition of Substrate: Dissolve the 1-(pyridin-3-yl)-1H-pyrrole intermediate in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 6-8 hours).[12] The reaction can be gently heated if necessary to drive it to completion.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and carefully add a solution of sodium acetate in water to hydrolyze the iminium intermediate.

-

Work-up: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product, this compound, is then purified by silica gel column chromatography or recrystallization.

Data Presentation: Vilsmeier-Haack Formylation

| Parameter | Typical Conditions |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) |

| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.1-1.5 : (Solvent) |

| Temperature | 0 °C to Room Temperature (or gentle heating) |

| Reaction Time | 2 - 12 hours |

| Work-up | Aqueous Sodium Acetate or Sodium Bicarbonate |

| Typical Yield | Good to Excellent (70-90%)[12] |

Visualizations

Synthetic Pathway

References

- 1. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] For N-substituted pyrroles, which are highly electron-rich heterocycles, this reaction provides an efficient route to synthesize N-substituted pyrrole-2-carbaldehydes, key intermediates in the synthesis of pharmaceuticals and functional materials.[3][6]

Formylation typically occurs at the α-position (C2 or C5) of the pyrrole ring, as the electron-donating nature of the nitrogen atom stabilizes the intermediate of the electrophilic attack at this position.[1][3] However, the regioselectivity can be influenced by the steric bulk of the N-substituent, with larger groups potentially favoring formylation at the β-position (C3 or C4).[7][8]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through three main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][9][10]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate. Aromaticity is subsequently restored through deprotonation.[4][9]

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][9]

Experimental Protocols

The following protocols provide a general framework for the Vilsmeier-Haack formylation of N-substituted pyrroles. Reagent quantities and reaction times may require optimization depending on the specific substrate.